molecular formula C20H21N5O3 B7707573 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-phenylpiperazine

1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-phenylpiperazine

Cat. No.: B7707573
M. Wt: 379.4 g/mol
InChI Key: LHDGWVATEWHWFH-UHFFFAOYSA-N
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Description

1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-phenylpiperazine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-phenylpiperazine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-phenylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids (e.g., aluminum chloride).

    Cyclization: Various cyclization reagents depending on the desired heterocycle.

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives.

    Cyclization: New heterocyclic compounds with modified properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-phenylpiperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and nitrophenyl group could facilitate binding to specific sites, while the piperazine ring may enhance solubility and bioavailability.

Comparison with Similar Compounds

Uniqueness: 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-phenylpiperazine stands out due to its combination of an oxadiazole ring, a nitrophenyl group, and a piperazine ring, which imparts unique chemical and biological properties. This combination is less common in other similar compounds, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

3-ethyl-5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-2-19-21-20(28-22-19)15-8-9-17(18(14-15)25(26)27)24-12-10-23(11-13-24)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDGWVATEWHWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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